

# Application Notes & Protocols: Synergy Testing of SPR741 Acetate with Beta-Lactam Antibiotics

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## Compound of Interest

Compound Name: SPR741 acetate

Cat. No.: B12430014

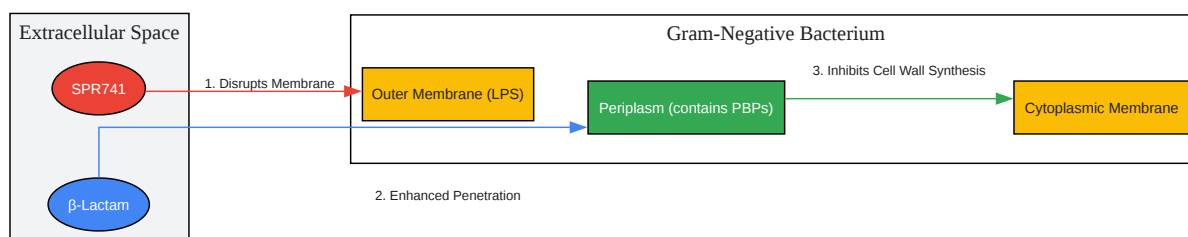
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## Introduction

SPR741 is a novel, investigational potentiating agent derived from the polymyxin B molecule. [1][2] It is designed to have minimal intrinsic antibacterial activity and a better safety profile compared to earlier polymyxins. [1][3] The primary mechanism of SPR741 involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, increasing its permeability and allowing co-administered antibiotics, such as beta-lactams, to penetrate the cell and reach their targets more effectively. [1][4][5] This application note provides a summary of the synergistic activity of SPR741 with various beta-lactam antibiotics against challenging Gram-negative pathogens and details the experimental protocols used to determine this synergy.

## Mechanism of Action: SPR741-Mediated Potentiation

SPR741 acts as an adjuvant by binding to and disrupting the bacterial outer membrane, which typically serves as a formidable barrier against many antibiotics. This "potentiating" effect enables beta-lactam antibiotics to bypass this barrier and access their periplasmic targets, the Penicillin-Binding Proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.



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Caption: Mechanism of SPR741 potentiation of beta-lactam antibiotics.

## Quantitative Synergy Data

The following tables summarize the in vitro activity of various beta-lactam antibiotics tested alone and in combination with a fixed concentration of SPR741 (8 mg/L) against clinical isolates of *Escherichia coli* and *Klebsiella pneumoniae*.<sup>[6]</sup> Data is presented as MIC<sub>50</sub>/MIC<sub>90</sub> (in mg/L), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 1: Activity against ESBL-producing *Escherichia coli* (n=202)<sup>[6]</sup>

Antibiotic Agent	MIC <sub>50</sub> /MIC <sub>90</sub> (Alone)	% Susceptible (Alone)	MIC <sub>50</sub> /MIC <sub>90</sub> (+ SPR741)	% Susceptible (+ SPR741)
Mecillinam	8 / >256	60.4%	0.5 / 4	98.0%
Temocillin	8 / 32	88.6%	0.5 / 2	100.0%
Piperacillin-Tazobactam	16 / >256	88.1%	2 / 16	99.5%

Table 2: Activity against Carbapenemase-producing *Escherichia coli*<sup>[6]</sup>

Antibiotic Agent	Organism Subtype (n)	MIC <sub>50</sub> /MIC <sub>90</sub> (Alone)	% Susceptible (Alone)	MIC <sub>50</sub> /MIC <sub>90</sub> (+ SPR741)	% Susceptible (+ SPR741)
Temocillin	KPC-producing (46)	8 / 16	65.2%	0.5 / 2	97.8%
Mecillinam	MBL-producing (32)	128 / >256	9.4%	1 / 4	96.9%

Table 3: Activity against ESBL-producing *Klebsiella pneumoniae* (n=221)[6]

Antibiotic Agent	MIC <sub>50</sub> /MIC <sub>90</sub> (Alone)	% Susceptible (Alone)	MIC <sub>50</sub> /MIC <sub>90</sub> (+ SPR741)	% Susceptible (+ SPR741)
Mecillinam	>256 / >256	0.0%	4 / 32	85.6%
Temocillin	16 / 128	47.5%	1 / 8	98.2%
Piperacillin-Tazobactam	64 / >256	55.2%	8 / 64	90.0%

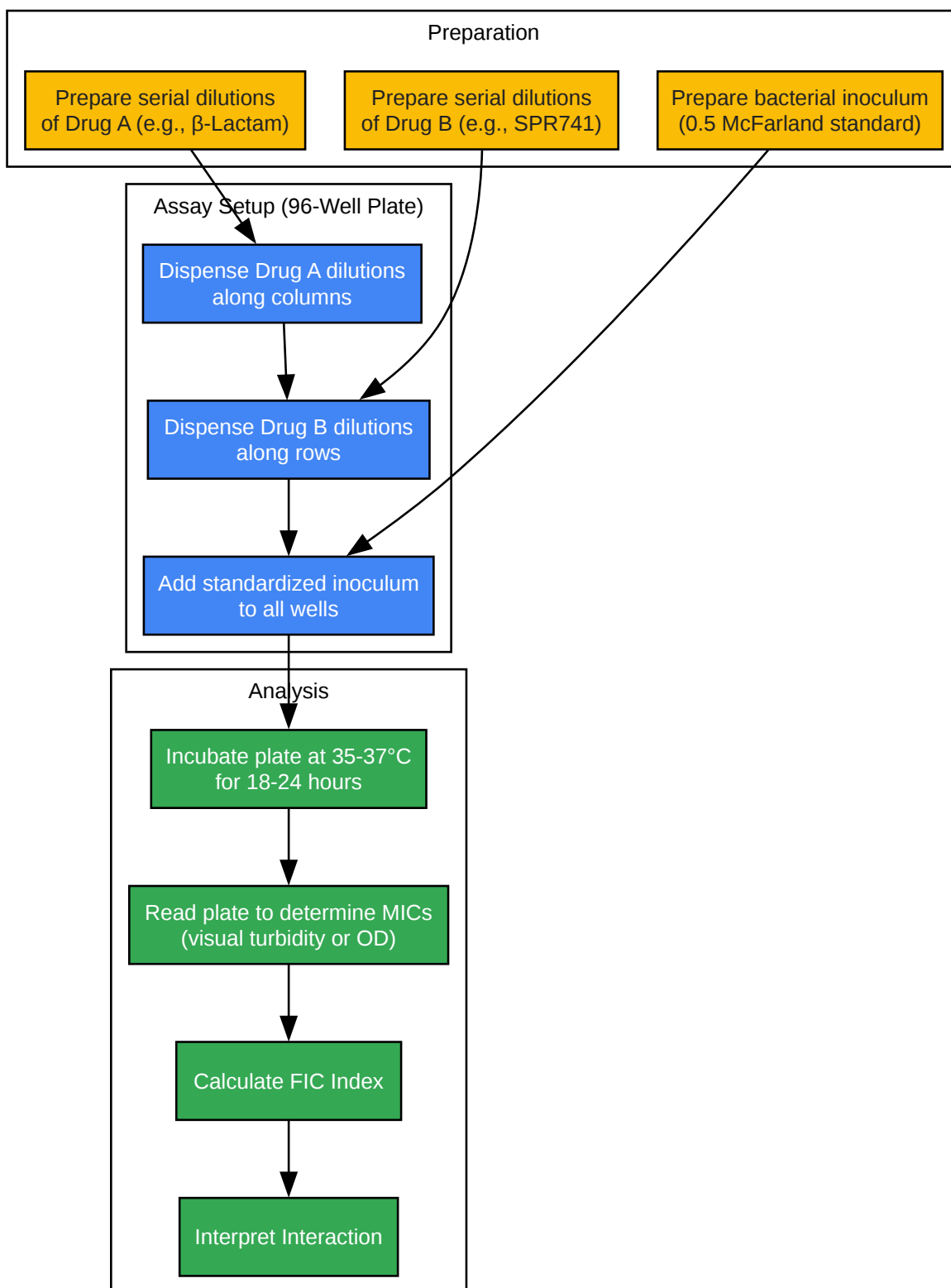
Note: A significant decrease in MICs for  $\beta$ -lactams in the presence of SPR741 was generally not observed against KPC-, MBL- or OXA-48-like-producing *K. pneumoniae* in this study.[6]

## Experimental Protocols

Two primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill assay.

### Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[7][8]



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Caption: Workflow for the checkerboard synergy assay.

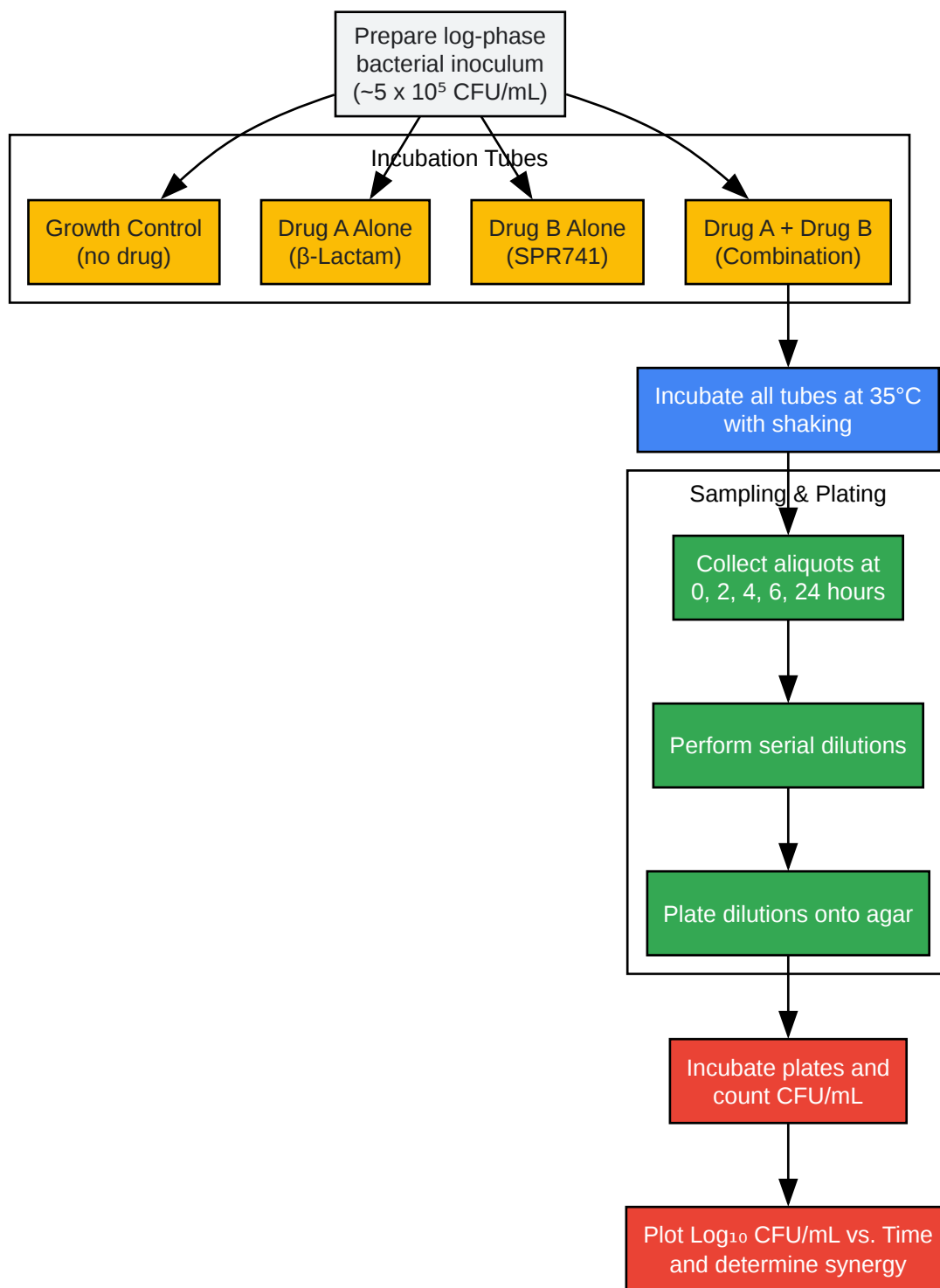
## Protocol:

- Preparation of Reagents:
  - Prepare stock solutions of SPR741 and the beta-lactam antibiotic in an appropriate solvent.
  - Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from fresh colonies, then dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[7\]](#)
- Plate Setup:
  - Use a standard 96-well microtiter plate.
  - Dispense 50  $\mu$ L of CAMHB into all wells.
  - Create serial twofold dilutions of the beta-lactam antibiotic horizontally along the plate (e.g., in columns 1-10).
  - Create serial twofold dilutions of SPR741 vertically down the plate (e.g., in rows A-G). The resulting matrix contains various combinations of the two agents.[\[9\]](#)
  - Include control wells: Column 11 with only the beta-lactam dilutions (to determine its MIC alone) and Row H with only SPR741 dilutions (to determine its MIC alone). A well with no antibiotics serves as the growth control.[\[10\]](#)
- Inoculation and Incubation:
  - Inoculate each well with 100  $\mu$ L of the prepared bacterial suspension to achieve a final volume of 200  $\mu$ L.
  - Incubate the plate at 35°C for 18-24 hours in ambient air.
- Data Analysis and Interpretation:

- After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
- Calculate the FIC Index (FICI) using the following formula:[7][11]
  - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
  - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpret the FICI value to classify the interaction:[10][11]
  - Synergy:  $\text{FICI} \leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FICI} \leq 4.0$
  - Antagonism:  $\text{FICI} > 4.0$

## Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[12]



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Caption: Workflow for the time-kill synergy assay.

Protocol:

- Preparation:
  - Prepare a starting inoculum from a log-phase bacterial culture, adjusted to a final concentration of approximately  $5 \times 10^5$  to  $10^6$  CFU/mL in flasks or tubes containing CAMHB.[\[12\]](#)[\[13\]](#)
  - Prepare tubes with the following conditions:
    - Growth control (no antibiotic).
    - SPR741 alone at a specific concentration (e.g., 1/4x MIC).
    - Beta-lactam antibiotic alone (e.g., 1/2x MIC).
    - SPR741 and the beta-lactam in combination at the same concentrations.
- Incubation and Sampling:
  - Incubate all tubes at 35°C, typically with shaking.
  - Remove aliquots from each tube at predetermined time points (e.g., 0, 2, 4, 6, and 24 hours).[\[13\]](#)
- Quantification:
  - Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
  - Plate a small volume (e.g., 10-100  $\mu$ L) of each dilution onto Mueller-Hinton agar plates.
  - Incubate the plates overnight at 35°C.
  - Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
- Data Analysis and Interpretation:
  - Plot the  $\log_{10}$  CFU/mL versus time for each condition.



- Synergy is typically defined as a  $\geq 2\text{-log}_{10}$  (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the antibiotic combination compared with the most active single agent.[12][14]
- Bactericidal activity is defined as a  $\geq 3\text{-log}_{10}$  (or 99.9%) reduction in the initial inoculum count.

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